1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]piperidine
Overview
Description
1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]piperidine is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl group
Preparation Methods
The synthesis of 1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Preparation of 3,5-Dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,5-Dimethylphenoxyethanol: The 3,5-dimethylphenol is then reacted with ethylene oxide to form 3,5-dimethylphenoxyethanol.
Synthesis of 2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl Bromide: The 3,5-dimethylphenoxyethanol is further reacted with 1,2-dibromoethane to form the corresponding bromo compound.
Formation of this compound: Finally, the 2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl bromide is reacted with piperidine in the presence of a base such as sodium hydride to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.
Chemical Reactions Analysis
1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, using reagents such as sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials, including polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]piperidine can be compared with other similar compounds, such as:
1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]piperidine: This compound has a similar structure but with a different substitution pattern on the phenoxy group, leading to different chemical and biological properties.
1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidine:
Properties
IUPAC Name |
1-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-12-16(2)14-17(13-15)20-11-10-19-9-8-18-6-4-3-5-7-18/h12-14H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMRICDOPIOJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCN2CCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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